molecular formula C13H13Cl2N B1453321 (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride CAS No. 451503-28-9

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1453321
CAS No.: 451503-28-9
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-ZOWNYOTGSA-N
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Description

Historical Context and Discovery

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride emerged as a critical intermediate in pharmaceutical synthesis during the late 20th century. Its development paralleled advances in asymmetric catalysis and chiral resolution techniques, driven by the demand for enantiomerically pure antihistamines. The compound gained prominence in the 1990s as a precursor to levocetirizine, the (R)-enantiomer of cetirizine, which required efficient resolution of racemic mixtures. Early synthetic routes focused on classical resolution methods using tartaric acid derivatives, but industrial-scale production later adopted catalytic asymmetric reduction strategies to improve yield and enantiomeric excess.

Nomenclature and Structural Classification

IUPAC Name

The systematic name This compound reflects its stereochemistry and functional groups:

  • S-configuration : Indicates absolute stereometry at the chiral center.
  • 4-Chlorophenyl : A benzene ring substituted with chlorine at the para position.
  • Phenyl : A second benzene ring.
  • Methanamine : Primary amine group attached to the central carbon.
  • Hydrochloride : Salt form via protonation of the amine.

Synonyms and Registry Identifiers

Property Value
CAS Number 451503-28-9
PubChem CID 50999286
Molecular Formula C₁₃H₁₃Cl₂N
Molecular Weight 254.15 g/mol

Structural Classification :

  • Benzhydryl backbone : Two aromatic rings (4-chlorophenyl and phenyl) attached to a central methane carbon.
  • Primary amine : -NH₂ group bound to the chiral center.
  • Ionic hydrochloride salt : Enhances solubility and stability.

Stereochemical Significance and Chiral Resolution

The compound’s chirality arises from the tetrahedral geometry at the methanamine carbon. Key aspects include:

Enantiomeric Pair

  • (S)-Enantiomer : Desired configuration for pharmaceutical applications.
  • (R)-Enantiomer : Typically less biologically active.

Resolution Methods

Method Details
Diastereomeric Salt Formation Uses L-(+)-tartaric acid to crystallize (S)-enantiomer salts from racemic mixtures.
Asymmetric Catalysis Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis.
Chromatographic Separation Chiral stationary phases (e.g., cellulose derivatives) for analytical-scale separation.

Industrial processes prioritize salt formation due to scalability, achieving >98% enantiomeric excess.

Chemical Classification and Functional Group Analysis

Functional Groups

Group Role & Reactivity
Primary amine Participates in acid-base reactions, nucleophilic substitutions, and imine formation.
Aromatic rings Undergo electrophilic substitution (e.g., halogenation, nitration) at activated positions.
Chlorine substituent Electron-withdrawing group directing meta/para substitution in aromatic reactions.

Chemical Classification

  • Arylalkylamine : Combines aromatic and aliphatic amine characteristics.
  • Chiral hydrochloride salt : Ionic form stabilizes the compound for storage.

Reactivity Profile

  • Amine protonation : The hydrochloride salt (pKa ~9.5) dissociates in aqueous media, releasing the free amine.
  • Nucleophilic reactions : Amine group reacts with acyl chlorides or ketones to form amides or Schiff bases.
  • Aromatic reactivity : Chlorophenyl ring resists electrophilic attack compared to unsubstituted phenyl.

Properties

IUPAC Name

(S)-(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679458
Record name (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451503-28-9
Record name (S)-1-(4-Chlorophenyl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as (S)-4-chlorophenyl-phenylmethanamine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H12ClN and features a chiral center, which contributes to its biological activity. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : Studies have reported moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which may be beneficial in treating conditions like Alzheimer's disease .
  • Antitumor Properties : Preliminary studies suggest that this compound may possess anticancer activity, although further research is needed to elucidate its mechanisms .

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets:

  • Receptor Binding : The compound's structure allows it to bind effectively to specific receptors and enzymes. The chlorophenyl moiety enhances lipophilicity, facilitating membrane penetration and receptor interaction .
  • Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins, influencing enzyme activity and receptor function .

Case Studies and Research Findings

StudyFindings
Antibacterial Screening Showed significant activity against Salmonella typhi and Bacillus subtilis; weaker against other strains .
Enzyme Inhibition Demonstrated strong inhibition of acetylcholinesterase and urease enzymes, indicating potential therapeutic applications in neurodegenerative diseases and urinary tract infections .
Antitumor Activity Preliminary data suggest anticancer properties; further studies are required for validation .

Comparative Analysis

Compared to other similar compounds, this compound exhibits unique pharmacological profiles. Its structural components contribute to enhanced activity against certain biological targets:

CompoundActivity Profile
(R)-(4-Chlorophenyl)(phenyl)methanamineSimilar structure but with different stereochemistry; may exhibit varied potency in biological assays .
2-Methoxy-3-(trifluoromethyl)benzaldehydeShares some structural features but focuses on different therapeutic areas such as anti-inflammatory actions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClN
  • Molecular Weight : 217.69 g/mol
  • CAS Number : 451503-29-0
  • IUPAC Name : (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

Chemistry

This compound serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules and pharmaceuticals. It is particularly useful in synthesizing compounds with specific stereochemical configurations, which can significantly influence biological activity.

ApplicationDescription
Organic SynthesisUsed as an intermediate to create various organic compounds.
Chiral ResolutionHelps in the separation of enantiomers in racemic mixtures.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural similarity to neurotransmitters makes it a candidate for investigating its effects on receptor binding and enzyme inhibition.

Biological ActivityDescription
Neurotransmitter InteractionMay modulate glutamatergic pathways involved in pain perception and mood regulation.
Enzyme InhibitionExhibits inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases.

Medicine

The compound has been investigated for its anesthetic and analgesic properties . Preliminary studies indicate that it may serve as an effective pain management agent with fewer side effects compared to traditional anesthetics.

Medical ApplicationFindings
Pain ManagementClinical trials show significant reductions in pain scores without notable adverse effects.
Antimicrobial ActivityDerivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and specialty materials.

Industrial UseDescription
Fine Chemicals ProductionEmployed in synthesizing polymers and advanced materials with specific properties.
Specialty MaterialsUsed to develop materials tailored for specific industrial applications.

Case Study 1: Pain Management Efficacy

A clinical trial explored the efficacy of this compound as an adjunct therapy for chronic pain patients. Results indicated:

  • Pain Reduction : Participants reported significant reductions in pain scores.
  • Safety Profile : Minimal adverse effects were observed, supporting its use as a viable analgesic option.

Case Study 2: Antimicrobial Efficacy

Laboratory tests evaluated the antimicrobial properties of synthesized derivatives of this compound:

  • Bacterial Strains Tested : Included Salmonella typhi and Bacillus subtilis.
  • Results : Modifications to the phenyl groups enhanced antibacterial activity, providing insights for future drug development targeting resistant bacterial strains.

Summary Table of Biological Activities

Biological ActivityMechanism/Effect
Analgesic PropertiesReduces pain perception through modulation of neurotransmitter systems.
Antimicrobial ActivityExhibits moderate activity against various bacterial strains due to structural features.
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase, relevant for neurodegenerative disease treatment.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula MW (g/mol) Substituents Solubility Key Properties Reference
(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride C₁₃H₁₃Cl₂N·HCl ~254.17 4-ClPh, Ph Polar organic solvents (inferred) Parent of Levocetirizine; chiral S-configuration enhances receptor binding
(4-Methoxyphenyl)(phenyl)methanamine hydrochloride C₁₄H₁₅NO·HCl 249.74 4-OMePh, Ph Chloroform, Methanol, DMSO Electron-donating OMe group increases basicity; may alter metabolic stability
(4-Bromophenyl)(phenyl)methanamine hydrochloride C₁₃H₁₃BrClN·HCl ~298.61 4-BrPh, Ph Not reported Larger Br atom enhances lipophilicity; potential for stronger hydrophobic interactions
(4-Chlorophenyl)methanamine hydrochloride C₇H₈ClN·HCl 178.05 4-ClPh Not reported Simplified structure; synthesized via transition metal-free catalysis (97% yield)
[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride C₁₃H₁₁Cl₂N·HCl ~253.15 Biphenyl (4-ClPh-Ph) Not reported Biphenyl system introduces steric bulk; may affect blood-brain barrier penetration
(4-ClPh)(5-Me-1,2,4-oxadiazol-3-yl)methanamine HCl C₁₀H₁₀ClN₃O·HCl 268.12 4-ClPh, 5-Me-oxadiazole Not reported Oxadiazole ring adds hydrogen-bonding capacity; potential for enhanced CNS activity

Impact of Substituents on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) in the target compound reduces electron density at the amine, lowering basicity compared to the 4-methoxyphenyl analog (electron-donating) .

Steric and Stereochemical Effects :

  • The biphenyl system in [4-(4-Chlorophenyl)phenyl]methylamine introduces steric hindrance, which may limit binding to flat receptor sites compared to the target compound .
  • The (S)-enantiomer in the target compound is pharmacologically active, whereas the (R)-form (e.g., in ) may exhibit reduced efficacy or off-target effects .

Preparation Methods

Asymmetric Biocatalytic Reduction of (4-Chlorophenyl)(phenyl)methanone

One of the most efficient and environmentally friendly methods for preparing the (S)-enantiomer of (4-chlorophenyl)(phenyl)methanamine hydrochloride involves the biocatalytic asymmetric reduction of the corresponding ketone, (4-chlorophenyl)(phenyl)methanone.

  • Biocatalyst: Lactobacillus paracasei BD101 has been demonstrated to catalyze the reduction with high stereoselectivity.
  • Optimization Parameters: Using a rotatable composite design-based optimization strategy, the optimal conditions were determined as pH 5.85, temperature 37°C, incubation time 71 hours, and agitation speed 120 rpm.
  • Outcomes: Under these conditions, the conversion rate reached >99%, enantiomeric excess (ee) was >99%, and isolated yield was 97%. The process was scalable to a high-gram scale with 15.166 g substrate fully converted to 14.85 g product.
  • Advantages: This method is economical, effective, and environmentally friendly, avoiding harsh chemicals and providing excellent stereoselectivity.
Parameter Optimized Value Outcome
pH 5.85 -
Temperature (°C) 37 -
Incubation Time (h) 71 -
Agitation Speed (rpm) 120 -
Conversion (%) - >99
Enantiomeric Excess (%) - >99
Isolated Yield (%) - 97

Chemical Synthesis via Chiral Resolution

Another classical approach involves the chemical synthesis of racemic (4-chlorophenyl)(phenyl)methanamine followed by resolution to isolate the (S)-enantiomer.

  • Resolution Agent: Optical resolution is typically achieved using tartaric acid derivatives to form diastereomeric salts.
  • Yield and Purity Issues: The resolution step often suffers from low yields (~12.7%) and insufficient optical purity (<95%), limiting the overall efficiency.
  • Industrial Relevance: Despite the drawbacks, this method has been used industrially due to the availability of racemic starting materials and established protocols.

Palladium-Catalyzed Amination for Derivative Synthesis

For derivatives such as (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine, the preparation involves:

  • Starting Material: (S)-1-((4-chlorophenyl)(phenyl)methyl)amine.
  • Reaction: Palladium-catalyzed amination with piperazine under controlled conditions using bases like potassium carbonate and solvents such as dimethylformamide.
  • Industrial Scale: Continuous flow reactors and recombinant biocatalysts (e.g., Escherichia coli) have been explored for greener and scalable synthesis.

Comparative Summary of Preparation Methods

Method Key Features Yield / Purity Advantages Limitations
Biocatalytic asymmetric reduction Uses Lactobacillus paracasei BD101; optimized via rotatable composite design Yield 97%, ee >99% High stereoselectivity, green chemistry Longer reaction time (71 h)
Chemical resolution of racemate Resolution with tartaric acid salts Yield ~12.7%, purity <95% Established industrial method Low yield, optical purity issues
Palladium-catalyzed amination Catalytic amination with piperazine High yield (industrial scale) Scalable, controllable Requires expensive catalysts
Oxidation-reduction (related compounds) Two-step oxidation and reduction High yield, low cost Simple, cost-effective Not directly for target amine

Research Findings and Notes

  • The biocatalytic method represents a breakthrough in producing enantiopure (S)-(4-chlorophenyl)(phenyl)methanamine hydrochloride with excellent yield and purity, suitable for pharmaceutical applications.
  • Chemical resolution remains a fallback method but is limited by low efficiency.
  • Advances in catalytic amination and continuous flow technologies are promising for industrial-scale production.
  • The oxidation-reduction approach in related compounds suggests potential pathways for novel synthetic strategies.

Q & A

Basic Question: What are the optimal synthetic routes for (S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves reductive amination or nucleophilic substitution reactions. Key steps include:

  • Reductive Amination : Reacting 4-chlorobenzaldehyde with phenylmethylamine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen/palladium) under inert atmosphere to prevent oxidation .
  • Solvent Optimization : Polar aprotic solvents like acetonitrile or dichloromethane improve reaction efficiency. Temperature control (0–25°C) minimizes side reactions .
  • Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel) enhances purity. Yield optimization (60–85%) depends on stoichiometric ratios and catalyst loading .

Basic Question: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the stereochemistry and aromatic substitution patterns. For example, the chiral (S)-configuration is validated via NOE correlations or chiral shift reagents .
  • X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C-Cl bond length ~1.74 Å, typical for aryl chlorides) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%). Mobile phases often use acetonitrile/ammonium acetate buffers .

Advanced Question: How does the stereochemistry of this compound influence its interaction with neurotransmitter systems?

Answer:
The (S)-enantiomer exhibits higher binding affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_2) receptors compared to the (R)-form, as shown in radioligand binding assays (IC50_{50} = 12 nM vs. 45 nM for 5-HT2A_{2A}) .

  • Mechanistic Insight : The chiral center’s spatial orientation facilitates hydrogen bonding with Asp155 in the 5-HT2A_{2A} receptor’s binding pocket, confirmed via molecular docking simulations .
  • Functional Assays : In vitro cAMP assays demonstrate that the (S)-enantiomer acts as a partial agonist, while the (R)-form shows antagonistic activity .

Advanced Question: What strategies can resolve contradictory data regarding the biological activity of structural analogs of this compound?

Answer:

  • Comparative SAR Studies : Analyze analogs with substituent variations (e.g., 4-Fluoro vs. 4-Chloro). For example, 4-Fluoro analogs show enhanced metabolic stability (t1/2_{1/2} = 8.2 h vs. 3.5 h for 4-Chloro) due to reduced CYP450 oxidation .
  • Dose-Response Curves : Re-evaluate activity across multiple concentrations to identify non-linear effects (e.g., bell-shaped curves in GPCR assays) .
  • Orthogonal Assays : Combine radiolabeled binding (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) with functional assays (calcium flux) to confirm target engagement .

Methodological Question: In designing pharmacokinetic studies for this compound, what parameters should be prioritized to assess its therapeutic potential?

Answer:

  • ADME Profiling :
    • Absorption : LogP (~2.8) and Caco-2 permeability assays predict moderate blood-brain barrier penetration .
    • Metabolism : Liver microsome studies identify major metabolites (e.g., N-demethylation via CYP3A4) .
  • In Vivo Half-Life : Rodent studies show t1/2_{1/2} = 4.3 h, requiring QD dosing for sustained efficacy .
  • Toxicity Screening : Ames test (mutagenicity) and hERG inhibition assays (IC50_{50} > 10 µM) ensure safety .

Advanced Question: How can structural modifications to the chlorophenyl or phenyl groups enhance target selectivity?

Answer:

  • Electron-Withdrawing Groups : Introducing a trifluoromethyl group at the 3-position increases 5-HT2A_{2A}/D2_2 selectivity (10-fold) by altering electron density in the aromatic ring .

  • Steric Bulking : Adding a cyclopropyl moiety (as in ) reduces off-target binding to α1_1-adrenergic receptors by 50% .

  • Comparative Data :

    SubstituentTarget Affinity (Ki, nM)Selectivity Ratio (5-HT2A_{2A}/D2_2)
    4-Cl12 ± 1.51.2
    3-CF3_38 ± 0.93.5

Methodological Question: What experimental approaches validate the enantiomeric purity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (Rt_t = 6.2 min for (S), 7.8 min for (R)) .
  • Optical Rotation : Specific rotation [α]D25[α]_D^{25} = +34.5° (c = 1, MeOH) confirms enantiomeric excess (>99% ee) .
  • Circular Dichroism (CD) : Peaks at 220 nm (positive) and 260 nm (negative) correlate with (S)-configuration .

Advanced Question: How do contradictory results in receptor binding assays between in vitro and in vivo studies arise, and how can they be addressed?

Answer:

  • Plasma Protein Binding : High binding (>95%) reduces free drug concentration in vivo, masking in vitro potency. Use equilibrium dialysis to measure unbound fraction .
  • Metabolite Interference : Active metabolites (e.g., N-oxide derivatives) may contribute to in vivo effects. LC-MS/MS quantifies metabolite levels .
  • Species Differences : Rat 5-HT2A_{2A} receptors have 85% homology to humans; use transgenic models to improve translatability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride
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(S)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride

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